molecular formula C12H10FNO B14087903 3-(2-Fluorophenyl)-4-pyridinemethanol CAS No. 1227502-58-0

3-(2-Fluorophenyl)-4-pyridinemethanol

Cat. No.: B14087903
CAS No.: 1227502-58-0
M. Wt: 203.21 g/mol
InChI Key: QWLGPVNGFBVVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinemethanol, 3-(2-fluorophenyl)- is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group at the 4-position and a fluorophenyl group at the 3-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Pyridinemethanol, 3-(2-fluorophenyl)- can be achieved through several synthetic routes. One common method involves the reduction of methyl isonicotinate using sodium borohydride and lithium chloride in tetrahydrofuran. The reaction mixture is heated under reflux for 6-8 hours, followed by quenching with an acid solution to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinemethanol, 3-(2-fluorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorophenyl group.

Major Products Formed

    Oxidation: 4-Pyridinecarboxaldehyde, 3-(2-fluorophenyl)-

    Reduction: 4-Pyridinemethanol, 3-(2-fluorophenyl)-

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pyridinemethanol, 3-(2-fluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Pyridinemethanol, 3-(2-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and altering biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinemethanol: Lacks the fluorophenyl group, resulting in different chemical properties and reactivity.

    3-(2-Fluorophenyl)pyridine: Lacks the hydroxymethyl group, affecting its solubility and biological activity.

    4-Pyridinecarboxaldehyde, 3-(2-fluorophenyl)-: An oxidized form of the compound with different reactivity.

Uniqueness

4-Pyridinemethanol, 3-(2-fluorophenyl)- is unique due to the presence of both the hydroxymethyl and fluorophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

1227502-58-0

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

[3-(2-fluorophenyl)pyridin-4-yl]methanol

InChI

InChI=1S/C12H10FNO/c13-12-4-2-1-3-10(12)11-7-14-6-5-9(11)8-15/h1-7,15H,8H2

InChI Key

QWLGPVNGFBVVKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)CO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.